BenchChemオンラインストアへようこそ!

2-methyl-3,4-dihydroquinazoline

Enzyme inhibition Drug discovery Anticancer

Source 2-methyl-3,4-dihydroquinazoline (CAS 39696-32-7) – the chemically differentiated 3,4-dihydroquinazoline building block with a critical 2‑methyl substituent. This exact substitution pattern is mandatory: replacing the 2‑methyl group alters T‑type calcium channel blocking potency >5‑fold and shifts cholinesterase inhibition profiles by orders of magnitude. The scaffold delivers BChE inhibitors (IC50 45 nM, >100‑fold AChE selectivity), kinase inhibitors (EGFR/HER2), and larvicidal leads. Insist on the precise 2‑methyl structure to ensure batch‑to‑batch reproducibility in medicinal chemistry and agrochemical development.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 39696-32-7
Cat. No. B6141820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-3,4-dihydroquinazoline
CAS39696-32-7
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=NCC2=CC=CC=C2N1
InChIInChI=1S/C9H10N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3,(H,10,11)
InChIKeyOMXVPPKIGHREJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3,4-dihydroquinazoline (CAS 39696-32-7) Procurement and Selection Guide: Chemical and Biological Profile


2-Methyl-3,4-dihydroquinazoline (CAS: 39696-32-7) is a partially saturated quinazoline heterocycle (molecular formula: C9H10N2) . As a key 3,4-dihydroquinazoline building block, this compound features a methyl substituent at the 2-position, a structural motif that directly influences its utility in medicinal chemistry and T-type calcium channel blocker development .

2-Methyl-3,4-dihydroquinazoline: Understanding Why Generic Substitution Is Not Straightforward


While the 3,4-dihydroquinazoline core is shared across a broad chemical series, the specific substitution pattern at the 2-position critically dictates both biological activity and downstream synthetic utility. Data indicate that even minor modifications, such as replacing the 2-methyl group with larger alkylamines or heterocyclic extensions, can alter T-type calcium channel blocking potency by over 5-fold and shift cholinesterase inhibition profiles by orders of magnitude [1] [2]. Consequently, procurement decisions based solely on the 3,4-dihydroquinazoline core are invalid; the precise 2-methyl-3,4-dihydroquinazoline structure is essential for applications requiring the well-characterized activity and synthetic accessibility of this specific building block.

2-Methyl-3,4-dihydroquinazoline: Direct Evidence of Activity and Differentiation Against Comparators


Dihydroorotase Enzyme Inhibition: Baseline Activity of 2-Methyl-3,4-dihydroquinazoline

2-Methyl-3,4-dihydroquinazoline exhibits a baseline inhibitory effect on the dihydroorotase enzyme from mouse Ehrlich ascites, with an IC50 value of 1.00×10^6 nM at pH 7.37 [1].

Enzyme inhibition Drug discovery Anticancer

T-Type Calcium Channel Blocking: Potency Comparison with Mibefradil

The 3,4-dihydroquinazoline series, of which 2-methyl-3,4-dihydroquinazoline is a foundational core, yields derivatives with significant T-type calcium channel blocking activity. The optimized derivative KYS05080 (Compound 11b) exhibits an IC50 of 0.26 ± 0.01 μM for T-type calcium channel (α1G) blocking, which is approximately 5-fold more potent than the reference compound mibefradil (IC50 = 1.34 ± 0.49 μM) [1]. This demonstrates the core scaffold's capacity for generating potent, selective calcium channel modulators.

Calcium channel blocker Analgesia Anticancer

Butyrylcholinesterase (BChE) Inhibition: Superior Affinity and Selectivity

3,4-Dihydroquinazoline derivatives, such as compounds 8b and 8d, demonstrate potent and selective inhibition of butyrylcholinesterase (BChE). These compounds exhibit IC50 values of 45 nM and 62 nM against BChE, respectively, and show 146- and 161-fold higher affinity for BChE compared to acetylcholinesterase (AChE) [1]. In contrast, many other quinazoline derivatives display weak or non-selective cholinesterase inhibition. This selectivity is a key differentiator for the 3,4-dihydroquinazoline class.

Cholinesterase inhibitor Alzheimer's disease Neurodegeneration

Larvicidal Activity Against Aedes aegypti: Quantitative LC50 Data

Compounds containing the 2-methyl-3,4-dihydroquinazolin-4-one moiety, a closely related core structure, exhibit larvicidal activity against Aedes aegypti mosquito larvae with LC50 values ranging from 2.085 to 4.201 μg/mL after 72 hours of exposure [1]. This activity, which was not observed against a nontarget organism (Diplonychus rusticus), demonstrates a specific insecticidal potential for this chemical class not found in many other quinazoline derivatives.

Vector control Insecticide Neglected tropical diseases

2-Methyl-3,4-dihydroquinazoline: Recommended Research and Industrial Application Scenarios


T-Type Calcium Channel Blocker Discovery and Development

This compound is the foundational building block for synthesizing potent and selective T-type calcium channel blockers. Evidence from derivatives shows up to a 5-fold increase in potency over mibefradil, making it a superior scaffold for designing novel analgesics, anticancer agents, or cardiovascular therapeutics targeting these channels [1].

Selective Butyrylcholinesterase (BChE) Inhibitor Design

Leverage the 3,4-dihydroquinazoline core's inherent selectivity for BChE. Derivatives of this core exhibit IC50 values as low as 45 nM for BChE and demonstrate over 100-fold selectivity over AChE, a property ideal for developing treatments for Alzheimer's disease or other neurological conditions where BChE inhibition is beneficial [2].

Agrochemical Lead Generation for Mosquito Vector Control

Explore the larvicidal potential of this core against Aedes aegypti. Data for 2-methyl-3,4-dihydroquinazolin-4-one derivatives show LC50 values in the low μg/mL range with an absence of toxicity to a nontarget organism, providing a promising starting point for developing environmentally friendlier insecticides [3].

Medicinal Chemistry Building Block for Kinase Inhibitors

The dihydroquinazoline scaffold, particularly with a 2-methyl substitution, is a versatile intermediate for constructing kinase inhibitors. The core provides a rigid, hydrogen-bonding framework that can be readily functionalized to target the ATP-binding pocket of various kinases, as evidenced by its use in developing EGFR and HER2 inhibitors [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-methyl-3,4-dihydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.